N-(4-tert-butylcyclohexyl)-1-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a pyrazole ring with an ethyl group and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of reactions involving tert-butylcyclohexanol and other reagents.
Attachment of the pyrazole ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate diketone.
Introduction of the ethyl group: The ethyl group is added via an alkylation reaction using ethyl halides.
Formation of the carboxamide group: The carboxamide group is introduced through an amidation reaction using appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyrazole ring to a dihydropyrazole.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Alkyl halides, aryl halides, and appropriate catalysts
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, dihydropyrazoles
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- 4-tert-Butylcatechol
Uniqueness
N~4~-[4-(TERT-BUTYL)CYCLOHEXYL]-1-ETHYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H27N3O |
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Molecular Weight |
277.40 g/mol |
IUPAC Name |
N-(4-tert-butylcyclohexyl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H27N3O/c1-5-19-11-12(10-17-19)15(20)18-14-8-6-13(7-9-14)16(2,3)4/h10-11,13-14H,5-9H2,1-4H3,(H,18,20) |
InChI Key |
BXKNMQQPRAQUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
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